[(5-Methylfuran-2-yl)methyl]hydrazine [(5-Methylfuran-2-yl)methyl]hydrazine
Brand Name: Vulcanchem
CAS No.: 1016711-47-9
VCID: VC16688116
InChI: InChI=1S/C6H10N2O/c1-5-2-3-6(9-5)4-8-7/h2-3,8H,4,7H2,1H3
SMILES:
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol

[(5-Methylfuran-2-yl)methyl]hydrazine

CAS No.: 1016711-47-9

Cat. No.: VC16688116

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

[(5-Methylfuran-2-yl)methyl]hydrazine - 1016711-47-9

Specification

CAS No. 1016711-47-9
Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
IUPAC Name (5-methylfuran-2-yl)methylhydrazine
Standard InChI InChI=1S/C6H10N2O/c1-5-2-3-6(9-5)4-8-7/h2-3,8H,4,7H2,1H3
Standard InChI Key LBNOVXCBLWKXTG-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(O1)CNN

Introduction

Chemical Identity and Structural Features

[(5-Methylfuran-2-yl)methyl]hydrazine is characterized by the molecular formula C₆H₁₀N₂O and a molecular weight of 126.16 g/mol. Its IUPAC name, (5-methylfuran-2-yl)methylhydrazine, reflects its bipartite structure: a 5-methylfuran moiety linked to a hydrazine group via a methylene bridge. The compound’s canonical SMILES representation, CC1=CC=C(O1)CNN, and standardized InChI key (LBNOVXCBLWKXTG-UHFFFAOYSA-N) provide unambiguous identifiers for its chemical structure.

The furan ring contributes aromaticity and electron-rich characteristics, while the hydrazine group introduces nucleophilic reactivity. This combination enables diverse chemical transformations, making the compound a versatile building block.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number1016711-47-9
Molecular FormulaC₆H₁₀N₂O
Molecular Weight126.16 g/mol
IUPAC Name(5-methylfuran-2-yl)methylhydrazine
SMILESCC1=CC=C(O1)CNN
InChI KeyLBNOVXCBLWKXTG-UHFFFAOYSA-N

Synthesis Methods

Conventional Synthesis Pathways

The synthesis of [(5-Methylfuran-2-yl)methyl]hydrazine typically involves the reaction of 5-methylfuran derivatives with hydrazine hydrate. A standard approach involves nucleophilic substitution, where the hydroxyl group of 5-methylfurfuryl alcohol is replaced by a hydrazine moiety. This reaction is often conducted under mild conditions (room temperature, 24-hour reaction time) to moderate yields, though precise optimization data remain unpublished.

An alternative route employs reductive amination, where a furfuryl aldehyde intermediate reacts with hydrazine in the presence of a reducing agent like sodium cyanoborohydride. This method benefits from higher selectivity but requires stringent control over reaction conditions to avoid side reactions.

MethodReagents/ConditionsKey Considerations
Nucleophilic SubstitutionHydrazine hydrate, 5-methylfurfuryl alcoholRoom temperature, inert atmosphere
Reductive Amination5-Methylfurfural, hydrazine, NaBH₃CNpH control, solvent polarity

Chemical Properties and Reactivity

The hydrazine group in [(5-Methylfuran-2-yl)methyl]hydrazine confers significant nucleophilic character, enabling reactions with carbonyl compounds to form hydrazones—a class of compounds with applications in catalysis and medicinal chemistry. For example, condensation with ketones or aldehydes proceeds efficiently under acidic conditions, yielding stable hydrazone derivatives.

Additionally, the compound participates in cyclization reactions to form heterocyclic frameworks. Reacting with diketones or ketoesters can yield pyrazole or triazole rings, which are prevalent in bioactive molecules. The furan ring’s electron-rich nature further facilitates electrophilic aromatic substitutions, such as nitration or sulfonation, though these reactions remain underexplored for this specific compound.

Future Research Directions

  • Biological Screening: Systematic evaluation of antimicrobial, anticancer, and antiviral properties using in vitro assays.

  • Synthetic Methodology: Development of catalytic, asymmetric routes to enantiomerically pure derivatives.

  • Structure-Activity Relationships (SAR): Modular derivatization to explore the impact of substituents on bioactivity.

  • Green Chemistry: Exploration of solvent-free or biocatalytic synthesis to improve sustainability.

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